4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ol

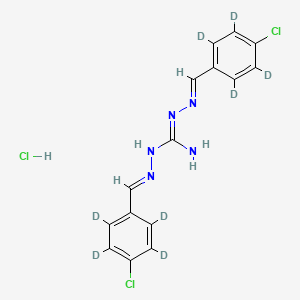

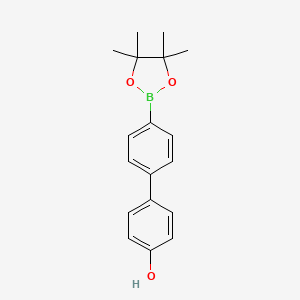

Übersicht

Beschreibung

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ol is a boronic acid derivative known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a biphenyl core with a boronic acid group at the 4' position, making it a valuable reagent in the formation of carbon-carbon bonds.

Synthetic Routes and Reaction Conditions:

The compound can be synthesized through the reaction of biphenyl-4-ol with bis(pinacolato)diboron in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.

The reaction typically requires heating under reflux conditions in an appropriate solvent, such as toluene or tetrahydrofuran (THF).

Industrial Production Methods:

On an industrial scale, the synthesis involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it couples with aryl halides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The boronic acid group can be oxidized to boronic acids or reduced to borohydrides, depending on the reaction conditions.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions:

Palladium catalysts (e.g., Pd(PPh3)4)

Bases (e.g., sodium carbonate, potassium phosphate)

Solvents (e.g., THF, water, toluene)

Reaction temperatures typically range from 50°C to 100°C.

Major Products Formed:

Coupling products in Suzuki-Miyaura reactions, which are biaryl compounds.

Oxidized or reduced boronic acid derivatives.

Chemistry:

Used extensively in the synthesis of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

Employed in the development of new materials, such as organic light-emitting diodes (OLEDs) and pharmaceuticals.

Biology:

Utilized in the design of bioconjugation reagents for labeling biomolecules.

Applied in the study of enzyme inhibitors and drug discovery.

Medicine:

Investigated for its potential use in the development of anticancer drugs.

Explored for its role in the synthesis of therapeutic agents.

Industry:

Employed in the production of advanced materials and polymers.

Used in the manufacturing of electronic devices and sensors.

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse von 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ol

Synthese neuartiger Copolymerer: Diese Verbindung kann zur Synthese neuartiger Copolymerer verwendet werden, insbesondere solcher, die auf Benzothiadiazol und elektronenreichen Arene-Einheiten basieren. Diese Copolymeren können einzigartige optische und elektrochemische Eigenschaften aufweisen, die in verschiedenen Anwendungen wie der organischen Elektronik nützlich sind .

Kristallstrukturanalyse: Die Kristallstruktur ähnlicher Verbindungen wurde untersucht und liefert Einblicke in Bindungslängen und -winkel, die für das Verständnis der Reaktivität und Wechselwirkung mit anderen Molekülen entscheidend sind .

Borylierung von Arenen: Verbindungen dieser Klasse werden häufig als Reagenzien zur Borylierung von Arenen verwendet, ein Verfahren, bei dem eine Borgruppe in eine aromatische Verbindung eingeführt wird. Dies ist ein wichtiger Schritt in vielen organischen Synthesepfaden .

Pharmazeutische Zwischenprodukte: Derivate dieser Verbindung können als Zwischenprodukte in der pharmazeutischen Herstellung dienen, bei denen präzise chemische Modifikationen für die Medikamentenentwicklung erforderlich sind .

Materialwissenschaftliche Zwischenprodukte: Die Derivate der Verbindung könnten auch als Zwischenprodukte in der Materialwissenschaft zur Herstellung fortschrittlicher Materialien mit spezifischen Eigenschaften verwendet werden .

Organische Elektronik: Angesichts ihrer potenziellen Rolle bei der Synthese von Copolymeren mit einzigartigen Eigenschaften könnte diese Verbindung für die Entwicklung organischer elektronischer Bauelemente von Bedeutung sein .

Wirkmechanismus

Target of Action

Similar compounds are known to be used in the borylation of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate . This reaction is part of the broader Suzuki-Miyaura cross-coupling reactions, which are widely used in organic chemistry .

Biochemical Pathways

The compound’s action affects the biochemical pathway of alkylbenzenes. By introducing a boron group into the alkylbenzene molecule, it alters the chemical properties of the molecule, enabling further chemical reactions .

Result of Action

The result of the compound’s action is the formation of pinacol benzyl boronate from alkylbenzenes . This transformation is valuable in organic synthesis, as it allows for the introduction of a boron group, which can be further manipulated in subsequent chemical reactions.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation reaction to occur . Additionally, the compound should be stored under inert gas and in a cool, dry place to maintain its stability .

Vergleich Mit ähnlichen Verbindungen

Biphenyl-4-ol: Lacks the boronic acid group, making it less reactive in cross-coupling reactions.

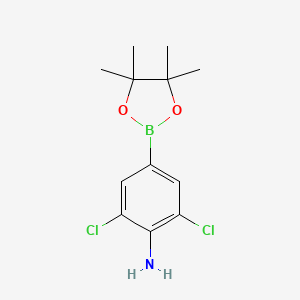

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a hydroxyl group, leading to different reactivity and applications.

Pinacolborane (HBpin): A related boronic acid derivative used in different synthetic applications.

Uniqueness:

The presence of the hydroxyl group in 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ol provides unique reactivity compared to other boronic acid derivatives, making it particularly useful in the synthesis of biaryl compounds.

Eigenschaften

IUPAC Name |

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BO3/c1-17(2)18(3,4)22-19(21-17)15-9-5-13(6-10-15)14-7-11-16(20)12-8-14/h5-12,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQSVDDJLRMXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1532802.png)

![4-[(4-Fluoropiperidin-1-yl)methyl]phenol](/img/structure/B1532815.png)

![N-[(2-fluorophenyl)methyl]-3-methylpyridin-4-amine](/img/structure/B1532820.png)

![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1532823.png)